N-(5-chloro-2-hydroxyphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide
Overview
Description
N-(5-chloro-2-hydroxyphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both chloro and hydroxy functional groups in the phenyl rings suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with chlorinated phenols, nitration followed by reduction can introduce amino groups.
Amidation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Catalytic hydrogenation or metal hydrides like NaBH4.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, N-(5-chloro-2-hydroxyphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide can be used as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound may exhibit antimicrobial or anti-inflammatory properties due to the presence of sulfonamide and chloro groups.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in treating bacterial infections.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide likely involves interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic.
Chloramphenicol: Contains a chloro group and exhibits broad-spectrum antibacterial activity.
Uniqueness
N-(5-chloro-2-hydroxyphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities compared to other sulfonamide derivatives.
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(24(22,23)12-5-2-10(16)3-6-12)9-15(21)18-13-8-11(17)4-7-14(13)20/h2-8,20H,9H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQQQZARDMZMAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CC(=C1)Cl)O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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